1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound belongs to the class of heterocyclic building blocks and is characterized by a pyrazole ring substituted with a methyl group and a p-tolyl group .
Preparation Methods
The synthesis of 1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole . This intermediate is then reacted with chloroalkyl carboxylic acid to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine . This inhibition prevents formalin-induced tonic pain, highlighting its potential therapeutic applications .
Comparison with Similar Compounds
1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid can be compared with similar compounds such as:
3-P-Tolyl-1H-pyrazole-5-carboxylic acid: Lacks the methyl group at the 1-position.
1-Benzyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid: Contains a benzyl group instead of a methyl group at the 1-position.
Methyl 3-P-tolyl-1H-pyrazole-5-carboxylate: Has a methyl ester group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)10-7-11(12(15)16)14(2)13-10/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBUJDQCUQIKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.